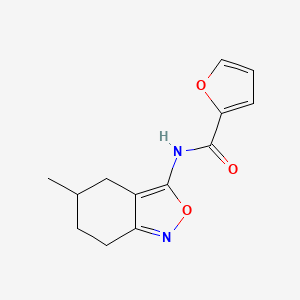

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide

Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide is a bicyclic heterocyclic compound featuring a partially hydrogenated benzoxazole core fused to a cyclohexene ring. The benzoxazole moiety contains oxygen and nitrogen atoms within its aromatic system, while the furan-2-carboxamide substituent introduces additional oxygen and nitrogen functional groups.

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C13H14N2O3/c1-8-4-5-10-9(7-8)13(18-15-10)14-12(16)11-3-2-6-17-11/h2-3,6,8H,4-5,7H2,1H3,(H,14,16) |

InChI Key |

JDGHLWOEBSCEQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole-furan intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs from the evidence include benzisoxazole, benzothiazole, and other fused heterocyclic derivatives. Key differences lie in heteroatom composition, substituent groups, and molecular properties, which influence biological activity and chemical behavior.

Heterocyclic Core Modifications

- Benzoxazole vs. Benzisoxazole: The target compound’s benzoxazole core (O and N atoms) contrasts with benzisoxazole derivatives (e.g., 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide ), which feature two oxygen atoms. The benzisoxazole’s oxygen-rich structure may enhance polarity and hydrogen-bonding capacity compared to benzoxazole.

- Benzoxazole vs.

Substituent Variations

- Furan-2-carboxamide : The target compound’s furan-carboxamide group is shared with benzothiazole analogs , suggesting a preference for planar, electron-rich substituents that may interact with aromatic binding pockets.

- Phenoxy Acetamide: In contrast, 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide features a bulkier phenoxy group, which could sterically hinder target engagement but improve metabolic stability.

Molecular Weight and Formula

The molecular weight of the target compound is inferred to be ~282–300 g/mol, aligning with analogs in the evidence (Table 1).

Data Table: Structural and Molecular Comparisons

Implications of Structural Differences

Solubility: The furan-carboxamide substituent likely improves aqueous solubility compared to phenoxy groups due to hydrogen-bonding capacity .

Bioactivity: Benzothiazoles are known for kinase inhibition and antimicrobial activity, while benzisoxazole derivatives are explored as anticonvulsants . The target compound’s benzoxazole scaffold may occupy a niche in targeting oxidative stress-related pathways.

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H16N2O4

- Molecular Weight : 324.33 g/mol

- CAS Number : 905768-89-0

- Boiling Point : 553.6 ± 50.0 °C (predicted)

- Density : 1.371 ± 0.06 g/cm³ (predicted)

- pKa : 11.87 ± 0.40 (predicted)

Antimicrobial Properties

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activity. A study evaluating various substituted benzoxazoles demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | Low |

| Standard Antibiotic (e.g., Penicillin) | High | Moderate |

This data suggests that while the compound may not be as potent as traditional antibiotics, it could serve as a lead compound for further modifications to enhance efficacy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway by converting arachidonic acid into prostaglandins.

Case Studies

-

In Vivo Study on Inflammation :

- Objective : Evaluate the anti-inflammatory effects in a murine model.

- Method : Mice were administered with LPS and treated with varying doses of the compound.

- Results : Significant reduction in paw edema was observed at higher doses compared to the control group.

-

Antimicrobial Efficacy Assessment :

- Objective : Test the antimicrobial activity against clinical isolates.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited zones of inhibition against S. aureus but limited activity against E. coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.